molecular formula C14H19N3O2S B3290669 1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile CAS No. 866559-82-2

1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile

Cat. No. B3290669
M. Wt: 293.39 g/mol
InChI Key: VRJWGJOXOJZPDK-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PSNC and has a molecular formula of C15H19N3O2S.

Mechanism Of Action

PSNC acts as a sigma-1 receptor agonist, which leads to the modulation of various neurotransmitters and ion channels in the brain. This results in the regulation of various physiological processes that are associated with the sigma-1 receptor.

Biochemical And Physiological Effects

Studies have shown that PSNC has various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the inhibition of pro-inflammatory cytokines. These effects have been linked to the potential therapeutic applications of PSNC in various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of PSNC is its high affinity for the sigma-1 receptor, which makes it a potent and selective agonist. However, the limitations of PSNC include its low solubility and stability, which can affect its bioavailability and potential therapeutic applications.

Future Directions

There are several future directions for the research on PSNC, including the development of more potent and selective sigma-1 receptor agonists, the investigation of the potential therapeutic applications of PSNC in various neurological disorders, and the exploration of the mechanism of action of PSNC at the molecular level.
Conclusion:
In conclusion, PSNC is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, particularly in the treatment of neurological disorders. The synthesis of PSNC involves the reaction of 2-cyanopyridine with 1-(propylsulfonyl)piperidine under basic conditions, and the resulting compound acts as a sigma-1 receptor agonist, which leads to the modulation of various physiological processes. While PSNC has several advantages, including its high affinity for the sigma-1 receptor, it also has limitations that need to be addressed in future research.

Scientific Research Applications

PSNC has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. Studies have shown that PSNC has a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning.

properties

IUPAC Name

1-propylsulfonyl-4-pyridin-2-ylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-11-20(18,19)17-9-6-14(12-15,7-10-17)13-5-3-4-8-16-13/h3-5,8H,2,6-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJWGJOXOJZPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile

Synthesis routes and methods I

Procedure details

tert-Butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate (5.45 g, 19 mmol) was dissolved in TFA/CH2Cl2 (1:1, 50 mL) at 0° C. After stirring 40 min, the reaction mixture was concentrated under reduced pressure. The residue was diluted with 2 N NaOH in saturated aqueous NaCl (1:1, 80 mL) and extracted with EtOAc (5×200 mL). The combined extracts were washed with saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure to afford 4-pyridin-2-ylpiperidine-4-carbonitrile (3.55 g, 19 mmol) which was used immediately in subsequent reactions. A solution of 4-pyridin-2-ylpiperidine-4-carbonitrile (3.55 g, 19 mmol) in CH2Cl2 (50 mL) at 0° C. was treated with i-Pr2NEt (10 mL) and n-PrSO2Cl (2.24 mL, 21 mmol). After stirring for 1 h at 0° C., the reaction mixture was treated with 2 N NaOH and stirred vigorously for an additional 1 h, before being extracted with EtOAc (4×200 mL). The combined organic extracts were washed with saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure to afford 1-(propylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile. This material was used in subsequent reactions without further purification.
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Pyridin-2-ylpiperidine-4-carbonitrile (1-2) (3.55 g, 19 mmole) was dissolved in DCM-DIEA (v/v 5:1, 60 mL) at 0° C. To this solution was added n-PrSO2Cl (2.98, 21 mmole). The reaction mixture was then stirred for 1 h at 0° C. After this time, LCMS indicated that the reaction was completion. 2N NaOH (40 mL) was added and the reaction mixture was stirred 1 h at 0° C. The reaction mixture solution was then extracted with EtOAc (4×200 mL). The combined EtOAc extracts were washed with brine, dried over MgSO4, filtered, concentrated to afford the desired product 1-(propylsulfonyl)-4-pyridin-2-ylpiperidine4-carbonitrile (I-4A) as a yellow-brown solid. Analytical LCMS: single peak (214 nm), 2.642 min. This product was used in next step reaction without further purification.
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
DCM DIEA
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
21 mmol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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